4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
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Description
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H28N2O5 and its molecular weight is 448.519. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
Heterocyclic compounds bearing benzofuran and pyridazinone or benzofuran and pyridone moieties exhibit enhanced biological activities due to their complex structures. For instance, the synthesis of different heterocycles using 2-carboxy-7-methoxy benzofuran-3-acetic acid as a starting material has been explored. This approach involves the treatment with acetic anhydride and further reaction with aryldiazonium chloride, leading to the formation of heterocycles with potential enhanced biological activities (Patankar, Athalye, Verma, & Dalvi, 2000).
Nonlinear Optical Materials
The nonlinear optical (NLO) properties of certain derivatives related to the compound have been investigated using density functional theory (DFT) and time-dependent (TD)-DFT methods. These studies suggest that such compounds are promising candidates for NLO materials, exhibiting static first and second hyperpolarizabilities significantly larger than those of the NLO prototypical molecule, para-nitroaniline. This indicates a potential application in the field of photonics and optoelectronics, where materials with strong NLO properties are sought for applications in lasers, optical switching, and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Antimicrobial and Antioxidant Activities
A new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds has been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds exhibit a degree of antimicrobial and antioxidant activities, with specific analogues showing excellent antimicrobial activity and others displaying dominant antioxidant efficacy compared to standard butylated hydroxy anisole (BHA). This research underscores the potential of such compounds in developing new antimicrobial and antioxidant agents (Rangaswamy, Kumar, Harini, & Naik, 2017).
Antibacterial Activity
Novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial activity. The synthesis involves the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate and further cyclization to form 1,3,4-oxadiazoles. These compounds have been evaluated for their potential antibacterial properties, demonstrating the broad applicability of such heterocyclic compounds in medicinal chemistry (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-23(17-10-12-19(32-3)13-11-17)22(25(30)26(28)31)24(29)21-16-18-8-6-7-9-20(18)33-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCRBBPQUSWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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